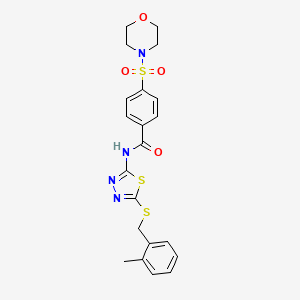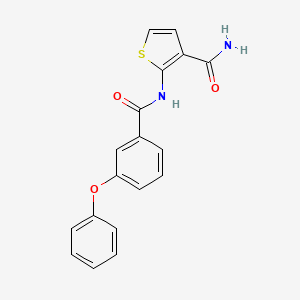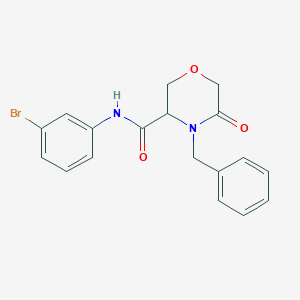![molecular formula C18H18N2O3 B2668609 phenyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate CAS No. 941957-37-5](/img/structure/B2668609.png)
phenyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate, also known as 4-oxo-PCM, is a designer drug and a derivative of pyrovalerone. It is a biologically important alkylaminophenol compound . The molecule has a molecular formula of C18H18N2O3 and a molecular weight of 310.353.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]-acetamide, a related compound, was achieved by alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in DMF in the presence of potassium phosphate monohydrate .Molecular Structure Analysis
The molecular structure of Phenyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate is characterized by a pyrrolidin-2-one ring substituted with phenyl and carbamate groups. The optimization of the most stable molecular structure of a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .Chemical Reactions Analysis
While specific chemical reactions involving Phenyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate have not been reported, studies on similar compounds provide some insights. For example, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
One study focused on the use of pyrrolidine-carbamate as an efficient organocatalyst for the asymmetric Michael addition of ketones to nitroolefins. The catalyst facilitated reactions to produce Michael adducts with good to high yields and excellent stereoselectivity, demonstrating the utility of carbamate derivatives in facilitating stereoselective synthetic transformations (Kaur et al., 2018).
Material Science Applications
In material science, carbazole functionalized β-diketone and its derivatives have shown promising applications. A study synthesized Eu(III) complexes with these ligands, showcasing enhanced luminescent properties due to efficient energy transfer processes. This research indicates the potential of carbamate-containing compounds in developing materials with specific optical properties (Tang et al., 2009).
Pharmacological Applications
Although the requirements exclude drug use, dosage, and side effects, it's worth noting that compounds structurally related to phenyl carbamates, such as phenyl N-butyl carbamates, have been studied for their inhibitory effects on enzymes like butyrylcholinesterase. These studies are crucial for understanding the therapeutic potential of carbamates in treating conditions like Alzheimer's disease (Lin et al., 2005).
Environmental Monitoring
Research has also extended into environmental monitoring, where phenmedipham, a carbamate herbicide, has been studied for its metabolism and detection in urine, highlighting the relevance of carbamate derivatives in environmental and occupational health studies (Schettgen et al., 2001).
Eigenschaften
IUPAC Name |
phenyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-9-10-14(12-16(13)20-11-5-8-17(20)21)19-18(22)23-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVNQNSJJASKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide](/img/structure/B2668527.png)

![2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2668530.png)


![N'-(2,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2668533.png)
![3-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2668539.png)
![7-cyclohexyl-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2668541.png)
![2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2668542.png)

![2-{[1-(Azepane-1-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2668545.png)


